molecular formula C11H12FNO3 B1517949 2-Fluoro-6-(2-methylpropanamido)benzoic acid CAS No. 1153235-86-9

2-Fluoro-6-(2-methylpropanamido)benzoic acid

Cat. No.: B1517949
CAS No.: 1153235-86-9
M. Wt: 225.22 g/mol
InChI Key: LWCRVNLCHGGQKW-UHFFFAOYSA-N
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Description

2-Fluoro-6-(2-methylpropanamido)benzoic acid: is a fluorinated benzoic acid derivative with an amide group at the 6-position and a fluoro group at the 2-position. This compound is of interest in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(2-methylpropanamido)benzoic acid typically involves the following steps:

  • Amidation: : The next step involves the introduction of the amide group at the 6-position. This can be done by reacting the fluorinated benzoic acid with 2-methylpropanoic acid in the presence of coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

2-Fluoro-6-(2-methylpropanamido)benzoic acid: can undergo various types of chemical reactions:

  • Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives like esters or anhydrides.

  • Reduction: : The fluorine atom can be reduced to a hydrogen atom, although this is less common due to the stability of the C-F bond.

  • Substitution: : The amide group can undergo nucleophilic substitution reactions, leading to the formation of different amides or other derivatives.

Common Reagents and Conditions

  • Oxidation: : Reagents like KMnO₄ (Potassium permanganate) or CrO₃ (Chromium trioxide) in acidic conditions.

  • Reduction: : Reagents like LiAlH₄ (Lithium aluminium hydride) or H₂ with a catalyst.

  • Substitution: : Reagents like NaOH (Sodium hydroxide) or other nucleophiles in polar aprotic solvents.

Major Products Formed

  • Oxidation: : Benzoic acid esters or anhydrides.

  • Reduction: : Fluoro-substituted benzoic acids.

  • Substitution: : Various amides or other derivatives.

Scientific Research Applications

2-Fluoro-6-(2-methylpropanamido)benzoic acid: has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Employed in the study of enzyme inhibitors and as a tool in molecular biology research.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Fluoro-6-(2-methylpropanamido)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Fluoro-6-(2-methylpropanamido)benzoic acid: can be compared to other fluorinated benzoic acids and amides, such as:

  • 2-Fluoro-6-methylbenzoic acid

  • 6-(2-methylpropanamido)benzoic acid

  • 2-Fluoro-6-(propionamido)benzoic acid

These compounds share similar structural features but differ in the position and type of substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

2-fluoro-6-(2-methylpropanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c1-6(2)10(14)13-8-5-3-4-7(12)9(8)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCRVNLCHGGQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C(=CC=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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